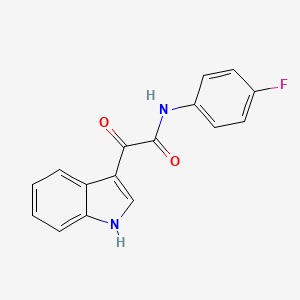
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FLICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FLICA is a derivative of indole-2-carboxylic acid, which is a naturally occurring compound found in plants. FLICA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research have been studied extensively.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Ligands
- N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their biological properties. These compounds, including fluorinated derivatives, exhibit potent and selective ligand activity towards cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).
Potential Antiplasmodial Properties
- Studies on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have revealed their potential for in vitro antiplasmodial properties. These compounds show biological activity against the chloroquine-sensitive strain of Plasmodium falciparum, which is responsible for malaria. Molecular docking studies have also been conducted to understand their mode of action (Mphahlele et al., 2017).
Anti-inflammatory Activity
- Some derivatives of this compound have been synthesized and demonstrated significant anti-inflammatory activity. This includes specific derivatives like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide (Sunder et al., 2013).
Sigma 2 Binding Site Ligands
- A series of compounds, including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, with a 4-fluorophenyl substituent at the indole nitrogen atom, have shown high affinity for sigma 2 binding sites. These compounds are very selective sigma 2 ligands and demonstrate potential in anxiolytic activity (Perregaard et al., 1995).
Antiallergic Properties
- In the search for novel antiallergic agents, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been synthesized. Among these, specific compounds, particularly those with a 4-fluorobenzyl substituent, have shown significant potency against antiallergic targets. This includes inhibition of histamine release and interleukin production (Menciu et al., 1999).
Met Kinase Inhibitor
- Compounds derived from this compound have been identified as potent Met kinase inhibitors. These have demonstrated promising results in tumor stasis and have been advanced to clinical trials (Schroeder et al., 2009).
Crystal Structure and Synthesis Studies
- Crystal structure and synthesis studies have been conducted on various derivatives, providing insights into their molecular configurations and potential applications in medicinal chemistry. This includes the analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (Al-Ostoot et al., 2019).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKCEKHXQPOEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


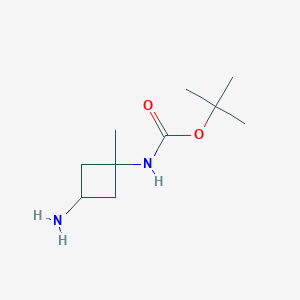
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
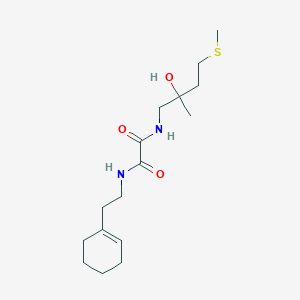
![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)
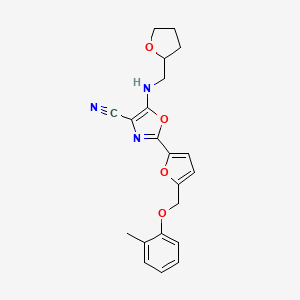
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)
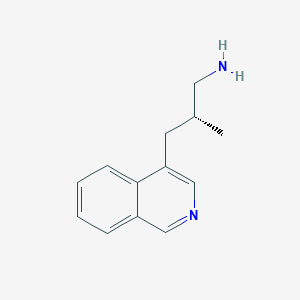
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)